N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Description
N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core substituted with a furan-2-yl group at position 6 and a sulfanyl acetamide moiety at position 2. The 2-fluorophenyl group in the acetamide side chain introduces electronic and steric effects that influence its physicochemical and biological properties. This compound is structurally analogous to derivatives studied for anti-inflammatory and anti-exudative activities, with modifications in substituents impacting potency and solubility .
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN5O2S/c18-11-4-1-2-5-12(11)19-16(24)10-26-17-21-20-15-8-7-13(22-23(15)17)14-6-3-9-25-14/h1-9H,10H2,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIDAEHUYXAVTFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CO4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-{[6-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a synthetic compound that incorporates a triazole moiety, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
- Chemical Formula : CHFNOS
- Molecular Weight : 305.34 g/mol
The structure consists of a fluorophenyl group linked to a sulfanyl acetamide and a triazole-pyridazine scaffold, which contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds containing the 1,2,4-triazole framework exhibit significant antimicrobial activity. For instance, derivatives of 1,2,4-triazole have been shown to possess:
- Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria with minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against various strains such as Staphylococcus aureus and Escherichia coli .
- Antifungal Activity : Some triazole derivatives demonstrate higher antifungal efficacy than standard agents like fluconazole .
Anticancer Potential
The triazole moiety is also associated with anticancer properties. A study highlighted the potential of triazole-containing compounds in targeting cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound under consideration may share these properties due to its structural similarities.
Anti-inflammatory and Analgesic Effects
Triazole derivatives are recognized for their anti-inflammatory and analgesic effects. Compounds with similar structures have shown promise in reducing inflammation and pain in various preclinical models . The specific activity of this compound in this regard remains to be fully elucidated but is an area of interest for future research.
Study 1: Antimicrobial Screening
In a recent study assessing the antimicrobial efficacy of various triazole derivatives, compounds similar to this compound were tested against multiple bacterial strains. Results indicated that certain derivatives exhibited potent activity with MIC values significantly lower than those of conventional antibiotics .
Study 2: Anticancer Activity Assessment
Another research effort focused on evaluating the anticancer properties of triazole-containing compounds. The study involved screening a library of compounds against human cancer cell lines. Notably, some triazole derivatives showed IC values in the low micromolar range, indicating substantial cytotoxic effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocyclic Modifications
- Triazolopyridazine vs. Triazolopyrimidine: Compounds like N-phenyl-2-(8,9,10,11-tetrahydrobenzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-ylsulfanyl)acetamide () replace the pyridazine ring with a pyrimidine fused to a tetrahydrobenzothieno system.
- Furan-2-yl vs. Pyridine/Other Aryl Groups: The furan-2-yl substituent at position 6 (target compound) contrasts with pyridinyl (e.g., 2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, ) or phenyl groups (e.g., N-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide, ).
Acetamide Side Chain Variations
Fluorophenyl Position :
The 2-fluorophenyl group in the target compound differs from the 4-fluorophenyl analog (2-[[6-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, CAS 894055-80-2, ). Ortho-substitution introduces steric hindrance, which may reduce metabolic degradation but also limit solubility (27.9 µg/mL at pH 7.4 for the 4-fluoro analog) .Substituent Effects on Bioactivity :
Derivatives with electron-withdrawing groups (e.g., chlorine, nitro) or electron-donating groups (e.g., methoxy, ethyl) on the phenyl ring () exhibit varied anti-exudative activities. For instance, fluorine at the para position enhances lipophilicity and membrane permeability, while ortho substitution (as in the target compound) may optimize receptor interactions .
Pharmacological Activity Comparison
Anti-Exudative Activity
Studies on 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides () demonstrate dose-dependent anti-exudative effects. At 10 mg/kg, furan-containing derivatives showed 40–60% inhibition of edema in rat models, comparable to diclofenac sodium (8 mg/kg). The target compound’s 2-fluorophenyl group may further enhance this activity by stabilizing the acetamide conformation .
Solubility and Bioavailability
- The 4-fluorophenyl analog () exhibits moderate aqueous solubility (27.9 µg/mL), while methyl or methoxy substituents (e.g., 2-[[6-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide, ) show higher lipophilicity, reducing solubility but improving blood-brain barrier penetration.
Data Table: Key Comparative Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
